3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
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Overview
Description
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a chlorophenyl group and an oxazolidinone ring, contributes to its potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the 3-chlorophenyl intermediate.
Oxazolidinone Ring Formation: The intermediate is then reacted with an oxazolidinone precursor under specific conditions, such as the presence of a base and a suitable solvent, to form the oxazolidinone ring.
Methoxymethyl Group Addition: Finally, the methoxymethyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
3-(4-(2-(3-Chlorophenyl)-2-oxoethyl)phenyl)-5-(methoxymethyl)oxazolidin-2-one is unique due to its specific structural features, such as the chlorophenyl group and methoxymethyl substitution, which may confer distinct biological and chemical properties compared to other oxazolidinones.
Properties
CAS No. |
79039-02-4 |
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Molecular Formula |
C19H18ClNO4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-[4-[2-(3-chlorophenyl)-2-oxoethyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18ClNO4/c1-24-12-17-11-21(19(23)25-17)16-7-5-13(6-8-16)9-18(22)14-3-2-4-15(20)10-14/h2-8,10,17H,9,11-12H2,1H3 |
InChI Key |
FPYYAAZRYBLGJA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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